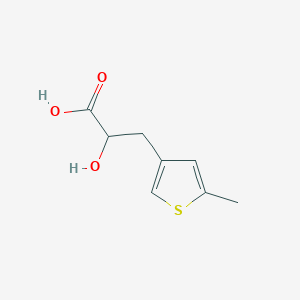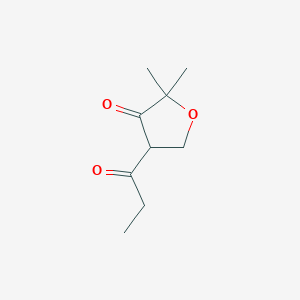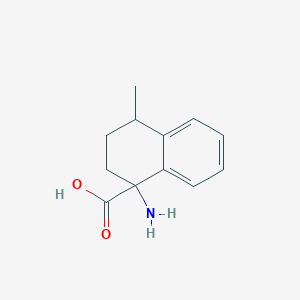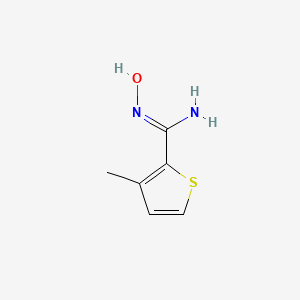
3-(Quinoxalin-6-YL)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Quinoxalin-6-YL)propanoic acid is a nitrogen-containing heterocyclic compound. It features a quinoxaline ring attached to a propanoic acid moiety. Quinoxaline derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry, organic synthesis, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinoxalin-6-YL)propanoic acid typically involves the reaction of 1,2-phenylenediamine with a suitable carbonyl compound. One common method is the condensation of 1,2-phenylenediamine with α-dicarbonyl compounds in the presence of a catalyst such as pyridine in tetrahydrofuran at room temperature . This reaction yields quinoxaline derivatives, which can then be further functionalized to obtain this compound.
Industrial Production Methods
Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, solvent-free conditions, and the use of recyclable catalysts are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the production of hazardous waste.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Quinoxalin-6-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The quinoxaline ring can be oxidized to form quinoxalinones.
Reduction: Reduction of the quinoxaline ring can yield dihydroquinoxalines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoxalinones
Reduction: Dihydroquinoxalines
Substitution: Various substituted quinoxaline derivatives
Wissenschaftliche Forschungsanwendungen
3-(Quinoxalin-6-YL)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Industry: Quinoxaline derivatives are used in the production of dyes, semiconductors, and biocides.
Wirkmechanismus
The mechanism of action of 3-(Quinoxalin-6-YL)propanoic acid involves its interaction with various molecular targets. The quinoxaline ring can interact with enzymes and receptors, inhibiting their activity. For example, quinoxaline derivatives are known to inhibit kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Phthalazine: Structurally similar to quinoxaline but with different pharmacological properties.
Cinnoline: Another isomeric compound with a fused benzene and pyrazine ring.
Uniqueness
3-(Quinoxalin-6-YL)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Eigenschaften
Molekularformel |
C11H10N2O2 |
|---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
3-quinoxalin-6-ylpropanoic acid |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)4-2-8-1-3-9-10(7-8)13-6-5-12-9/h1,3,5-7H,2,4H2,(H,14,15) |
InChI-Schlüssel |
FEQUVSRFJAVRTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=CN=C2C=C1CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylate](/img/structure/B13316912.png)





![N-(2-Methylphenyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13316944.png)





